(R)-Methyl 2-amino-2-cyclopentylacetate HCl
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Overview
Description
®-Methyl 2-amino-2-cyclopentylacetate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a cyclopentyl ring attached to an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-2-cyclopentylacetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino group and the ester functionality.
Esterification: The resulting amine is then esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-Methyl 2-amino-2-cyclopentylacetate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: ®-Methyl 2-amino-2-cyclopentylacetate hydrochloride can undergo oxidation reactions, where the amino group is oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary amines.
Substitution Products: Substituted amino acid derivatives.
Scientific Research Applications
®-Methyl 2-amino-2-cyclopentylacetate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the role of amino acid derivatives in biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-cyclopentylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
L-Cyclopentylglycine: A similar compound with a cyclopentyl ring and an amino acid structure.
Ethyl 2-amino-2-cyclopentylacetate: Another ester derivative with similar structural features.
Comparison:
Structural Differences: ®-Methyl 2-amino-2-cyclopentylacetate hydrochloride has a methyl ester group, while L-Cyclopentylglycine and Ethyl 2-amino-2-cyclopentylacetate have different ester groups.
Unique Properties: The specific configuration and functional groups of ®-Methyl 2-amino-2-cyclopentylacetate hydrochloride confer unique reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
methyl (2R)-2-amino-2-cyclopentylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFEOSHQDCMLN-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1CCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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